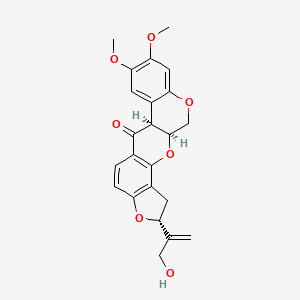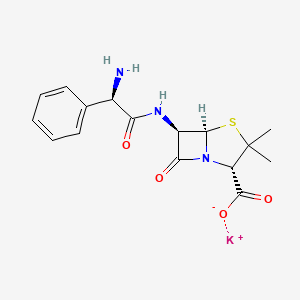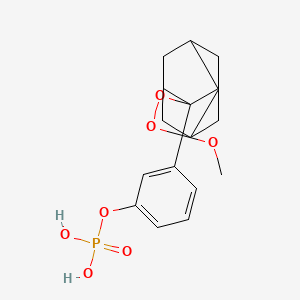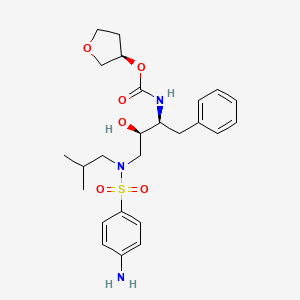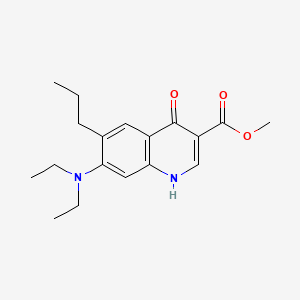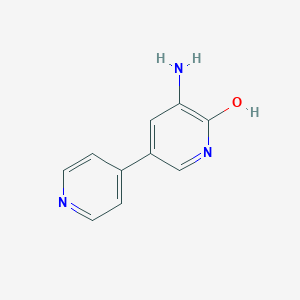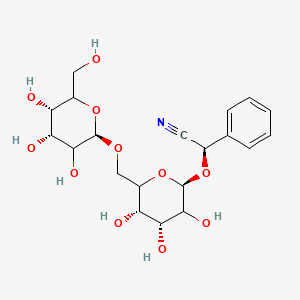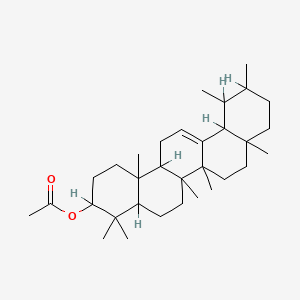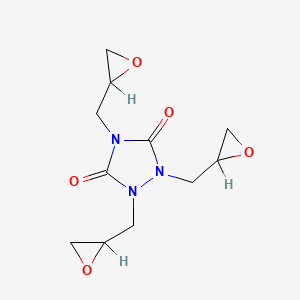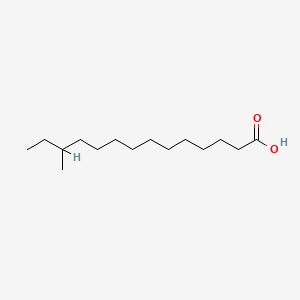
12-メチルテトラデカン酸
概要
説明
12-メチルミリスチン酸は、12-メチルテトラデカン酸としても知られており、分岐鎖飽和脂肪酸です。これは、ミリスチン酸鎖の12番目の炭素にメチル基が結合しているため、アンテイソ-C15脂肪酸です。 この化合物は、バクテリア、乳製品、特定の魚種など、さまざまな天然源に含まれています .
2. 製法
合成経路および反応条件: 12-メチルミリスチン酸は、トリアシルグリセロールの加水分解後にフェナシルブロミドで誘導体化することにより合成できます。 このプロセスには、リパーゼの触媒作用によるトリアシルグリセロールの加水分解、脂肪酸の抽出、その後の誘導体化が含まれます .
工業的製造方法: 12-メチルミリスチン酸の工業的製造には、しばしば、トリミリスチンとして含まれているナツメグなどの天然源からの抽出が含まれます。 トリミリスチンを加水分解してミリスチン酸を生成し、これをメチル化して12-メチルミリスチン酸を生成できます .
科学的研究の応用
12-メチルミリスチン酸は、科学研究において幅広い用途があります。
作用機序
12-メチルミリスチン酸がその効果を発揮するメカニズムには、いくつかの経路が含まれています。
抗菌作用: これは、細菌細胞膜を破壊し、電子伝達系と酸化リン酸化を妨げます.
抗高脂血症効果: これは、高脂血症の改善とグルコース代謝の改善に役立つ、Gタンパク質共役受容体120(GPR120)を活性化します.
類似の化合物:
ミリスチン酸: 直鎖構造を持つ一般的な飽和脂肪酸。
ミリスチン酸メチル: さまざまな用途で潤滑剤として使用されるミリスチン酸のメチルエステル.
14-メチルヘキサデカン酸: 類似の特性を持つ別の分岐鎖脂肪酸.
ユニークさ: 12-メチルミリスチン酸は、分岐鎖構造のためにユニークであり、これは直鎖脂肪酸と比較して異なる物理的および化学的特性を与えます。 その抗菌特性と抗高脂血症特性は、さらに他の同様の化合物と区別されます .
生化学分析
Biochemical Properties
12-Methyltetradecanoic acid interacts with key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . By impacting the activity of these enzymes, 12-Methyltetradecanoic acid alters the synthesis and degradation of lipids . It is also studied for its antibacterial properties .
Cellular Effects
12-Methyltetradecanoic acid has been shown to influence cell function. It represses the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 . This suggests that 12-Methyltetradecanoic acid can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 12-Methyltetradecanoic acid involves binding interactions with biomolecules and changes in gene expression. It can impact the activity of key enzymes involved in fatty acid metabolism, thereby altering the synthesis and degradation of lipids .
Temporal Effects in Laboratory Settings
It is known that this compound is used in studies on the properties and functions of medium-chain anteiso-fatty acids .
Dosage Effects in Animal Models
In animal models, the effects of 12-Methyltetradecanoic acid vary with different dosages. For instance, it has been used to treat corneal vascularisation in mouse models of corneal alkali injury and corneal Pseudomonas aeruginosa infection .
Metabolic Pathways
The metabolic pathways that 12-Methyltetradecanoic acid is involved in are related to fatty acid metabolism . The specific enzymes or cofactors that it interacts with are yet to be fully identified.
準備方法
Synthetic Routes and Reaction Conditions: 12-Methyl Myristic Acid can be synthesized through the hydrolysis of triacylglycerols followed by derivatization with phenacylbromide. The process involves the catalytic action of lipase to hydrolyze the triacylglycerols, extraction of the fatty acids, and their subsequent derivatization .
Industrial Production Methods: Industrial production of 12-Methyl Myristic Acid often involves the extraction from natural sources such as nutmeg, where it is present as trimyristin. The trimyristin is hydrolyzed to yield myristic acid, which can then be methylated to produce 12-Methyl Myristic Acid .
化学反応の分析
反応の種類: 12-メチルミリスチン酸は、以下を含むさまざまな化学反応を受けます。
酸化: ミリスチルアルデヒドとミリスチルアルコールを生成するために酸化できます.
還元: 還元反応により、対応するアルコールに変換できます。
置換: カルボキシル基が他の官能基に置き換わる置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩化チオニルなどの試薬は、置換反応に使用できます。
主な生成物:
酸化: ミリスチルアルデヒドとミリスチルアルコール。
還元: ミリスチルアルコール。
置換: 使用された試薬に応じて、さまざまな置換誘導体。
類似化合物との比較
Myristic Acid: A common saturated fatty acid with a straight chain structure.
Methyl Myristate: The methyl ester of myristic acid, used as a lubricant in various applications.
14-Methylhexadecanoic Acid: Another branched-chain fatty acid with similar properties.
Uniqueness: 12-Methyl Myristic Acid is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to straight-chain fatty acids. Its antibacterial and anti-hyperlipidemic properties further distinguish it from other similar compounds .
特性
IUPAC Name |
12-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970381 | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-94-3 | |
| Record name | Anteisopentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aseanostatin P5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL MYRISTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



